4-Methyl-2,3-diphenylbenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2,3-diphenyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16S/c1-15-9-8-14-18-19(15)20(16-10-4-2-5-11-16)21(22-18)17-12-6-3-7-13-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRJJZYVLHPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 2,3 Diphenylbenzo B Thiophene and Its Analogues
Precursor Synthesis and Building Block Strategies
The construction of complex molecules like 4-Methyl-2,3-diphenylbenzo[b]thiophene often relies on the careful design and synthesis of key precursors. These building blocks are strategically functionalized to facilitate the subsequent formation of the benzo[b]thiophene core.
A common and effective strategy involves the preparation of ortho-functionalized aryl sulfides. For instance, o-iodothioanisole is a commercially available and versatile precursor that can be utilized in palladium-catalyzed coupling reactions to introduce various substituents. acs.orgnih.gov Another approach involves the synthesis of o-silylaryl triflate-type precursors, which can generate thienobenzyne intermediates, expanding the scope of accessible multisubstituted benzothiophenes. nih.gov The synthesis of these precursors often begins with appropriately substituted phenols, which undergo a sequence of reactions including carbamate formation, regioselective C-silylation via ortho-lithiation, removal of the directing group, and finally, triflylation. nih.gov
Furthermore, 2-alkynylthioanisoles are crucial intermediates for direct cyclization approaches. These are typically synthesized through the Sonogashira cross-coupling of a terminal alkyne with an ortho-halo-thioanisole. acs.orgnih.gov This method allows for the introduction of one of the phenyl groups of the target molecule at the 2-position. The other phenyl group can be introduced via the alkyne component.
For the specific synthesis of this compound, a logical precursor would be an o-alkynylthioanisole derived from 3-methylthiophenol. The synthesis could commence with the iodination of 3-methylthiophenol to produce 2-iodo-3-methylthiophenol, which can then be methylated to form 2-iodo-3-methylthioanisole. Subsequent Sonogashira coupling with diphenylacetylene would yield the direct precursor for cyclization.
Direct Cyclization Approaches to the Benzo[b]thiophene Ring System
Once the appropriate precursors are in hand, various cyclization strategies can be employed to construct the benzo[b]thiophene ring system. These methods are broadly categorized into intramolecular electrophilic cyclizations and transition metal-catalyzed annulations.
Intramolecular Electrophilic Cyclization Pathways
Intramolecular electrophilic cyclization is a powerful and widely used method for the synthesis of benzo[b]thiophenes. chim.it This approach typically involves the reaction of an o-(1-alkynyl)thioanisole derivative with an electrophile. The electrophile activates the alkyne, inducing a cyclization reaction where the sulfur atom acts as the nucleophile. acs.orgnih.gov
A variety of electrophiles can be employed, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride, and phenylselenyl chloride. acs.orgacs.org The choice of electrophile can influence the substituent at the 3-position of the resulting benzo[b]thiophene. For example, using I₂ leads to a 3-iodobenzo[b]thiophene, which can be a versatile handle for further functionalization. nih.gov
The reaction mechanism is believed to proceed through the formation of a bridged iodonium or bromonium ion intermediate from the alkyne, which is then attacked by the nucleophilic sulfur atom. Subsequent rearomatization yields the 3-halobenzo[b]thiophene product. This methodology is highly efficient and tolerates a wide range of functional groups on the alkyne precursor. acs.orgnih.gov
A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has also been effectively used for the electrophilic cyclization of o-alkynyl thioanisoles, leading to the formation of 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position. nih.govorganic-chemistry.orgnih.gov
| Precursor | Electrophile | Product | Yield (%) |
| o-(Phenylethynyl)thioanisole | I₂ | 3-Iodo-2-phenylbenzo[b]thiophene | 95 |
| o-(Phenylethynyl)thioanisole | Br₂ | 3-Bromo-2-phenylbenzo[b]thiophene | 92 |
| o-(Phenylethynyl)thioanisole | NBS | 3-Bromo-2-phenylbenzo[b]thiophene | 85 |
| o-(Phenylethynyl)thioanisole | PhSeCl | 2-Phenyl-3-(phenylseleno)benzo[b]thiophene | 90 |
Table 1: Examples of Intramolecular Electrophilic Cyclization Reactions (Data sourced from general findings on benzo[b]thiophene synthesis) acs.orgnih.gov
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis offers a powerful alternative for the synthesis of the benzo[b]thiophene core. researchgate.net One notable method involves the palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones to produce benzo[b]naphtho[2,3-d]thiophene-6,11-diones. clockss.org While this specific example leads to a more complex fused system, the underlying principle of palladium-mediated intramolecular C-H activation and C-S bond formation is applicable to simpler systems.
A more direct route involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an in-situ or subsequent electrophilic cyclization. acs.orgnih.gov This two-step, one-pot procedure is highly efficient for preparing 2,3-disubstituted benzo[b]thiophenes. acs.org
Furthermore, palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation of N-alkyl/arylthioamides has been developed for the synthesis of 2-amino-3-cyanobenzo[b]thiophenes. researchgate.net This demonstrates the versatility of palladium catalysis in constructing varied substitution patterns on the benzo[b]thiophene ring.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| o-Iodothioanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | o-(Phenylethynyl)thioanisole |
| 3-Arylthio-1,4-naphthoquinone | - | Pd(OAc)₂ | Benzo[b]naphtho[2,3-d]thiophene-6,11-dione |
Table 2: Palladium-Catalyzed Reactions in Benzo[b]thiophene Synthesis (Data conceptualized from related synthetic reports) acs.orgclockss.org
Silver-Mediated Oxidative Annulation Strategies
Silver-mediated reactions have emerged as a valuable tool for the synthesis of benzo[b]thiophenes. A convenient route involves the silver-catalyzed intermolecular oxidative cyclization between bench-stable N-arylthio succinimides and unactivated internal alkynes. uohyd.ac.in This method allows for the construction of a diverse array of π-conjugated 2,3-diaryl substituted benzothiophenes. The reaction proceeds through the oxidative cleavage of the S–N bond and annulation of the alkyne, accompanied by a 1,2-sulfur migration to yield the final benzo[b]thiophene product. uohyd.ac.in
Another silver-mediated approach involves the oxidative C–H/P–H functionalization of arylphosphine oxides with internal alkynes to prepare benzo[b]phosphole oxides. acs.orgnih.govacs.org While this leads to a phosphorus analogue, it highlights the potential of silver catalysis in mediating C-H activation and cyclization to form benzo-fused five-membered heterocycles.
Transition Metal-Catalyzed Coupling Reactions for Substitution Pattern Establishment
For establishing specific substitution patterns that are not readily accessible through direct cyclization, transition metal-catalyzed cross-coupling reactions on a pre-formed benzo[b]thiophene core are indispensable.
Suzuki-Miyaura Cross-Coupling Methods
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds. researchgate.netmdpi.com In the context of benzo[b]thiophene synthesis, it is particularly useful for introducing aryl or other organic fragments at specific positions, provided a suitable halo-substituted benzo[b]thiophene is available.
For instance, a 3-iodobenzo[b]thiophene, readily prepared via electrophilic cyclization, can undergo a Suzuki-Miyaura coupling with an arylboronic acid to introduce a substituent at the 3-position. nih.gov Similarly, if a bromo- or iodo-substituent is present on the benzene (B151609) ring of the benzo[b]thiophene, this position can be functionalized using the same methodology. This allows for a modular approach to the synthesis of complex, multi-substituted benzo[b]thiophenes. rsc.org
The reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups on both coupling partners. mdpi.comacs.org
| Benzo[b]thiophene Substrate | Boronic Acid | Catalyst System | Product |
| 3-Iodobenzo[b]thiophene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenylbenzo[b]thiophene |
| 6-Bromobenzo[b]thiophene | 4-Methylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 6-(4-Methylphenyl)benzo[b]thiophene |
Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions on Benzo[b]thiophenes (Data is illustrative of typical Suzuki-Miyaura couplings)
Stille Coupling Approaches in Benzo[b]thiophene Synthesis
The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organohalide catalyzed by a palladium complex, represents a versatile method for forming carbon-carbon bonds in the synthesis of benzothiophene (B83047) derivatives. This approach is particularly useful for introducing aryl, vinyl, or alkyl groups onto the benzothiophene core. For instance, a 3-iodobenzothiophene derivative can be coupled with various organostannanes in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 3-substituted benzothiophenes. researchgate.net The reaction typically proceeds in a non-polar solvent such as toluene at elevated temperatures. The utility of this method lies in the stability and tolerance of organostannane reagents to a wide variety of functional groups, allowing for the synthesis of complex, functionalized benzothiophene structures.
One documented synthesis of 3-substituted 2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene derivatives utilized Stille coupling reactions effectively. researchgate.net In this work, a 3-iodobenzothiophene precursor was reacted with tributyl(furan-2-yl)stannane in the presence of Pd(PPh₃)₄ in toluene at 110°C, resulting in the desired furan-substituted benzothiophene in a 70% isolated yield. researchgate.net
Table 1: Examples of Stille Coupling in Benzothiophene Synthesis
| Benzothiophene Precursor | Organostannane | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene | Tributyl(furan-2-yl)stannane | Pd(PPh₃)₄ | Toluene | 110°C, overnight | 70% | researchgate.net |
Other Cross-Coupling Protocols (e.g., Heck, Sonogashira, Negishi)
Beyond the Stille reaction, a host of other palladium-catalyzed cross-coupling protocols are instrumental in the synthesis and functionalization of the benzothiophene scaffold.
Heck Coupling: The Heck reaction is a powerful tool for the olefination of aryl halides. In the context of benzothiophene synthesis, it has been used to functionalize the core structure. For example, a palladium-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has been developed, showing high C2 selectivity. nih.gov Another variation is the decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes, providing an efficient route to functionalized benzothiophenes. rsc.org Kinetic studies have provided evidence for a Heck-type pathway in the direct C-H arylation of benzo[b]thiophenes, which can be performed at room temperature with high regioselectivity. nih.govacs.orgresearchgate.net
Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides, is extensively used to prepare alkynyl-substituted benzothiophenes. These products can be valuable intermediates for further transformations or target molecules themselves. The synthesis of 2,3-disubstituted benzo[b]thiophenes often begins with a Sonogashira coupling of a terminal acetylene with an o-iodothioanisole, followed by an electrophilic cyclization. acs.org This two-step sequence is highly efficient for creating the core structure. The Sonogashira coupling has also been employed to functionalize pre-formed benzothiophenes, such as coupling various terminal alkynes with 3-iodobenzo[b]thiophenes to generate a library of derivatives. nih.govresearchgate.netias.ac.in A Pd(II)-catalyzed Sonogashira-type cross-coupling between 2-iodothiophenol and phenylacetylene has been developed to produce 2-substituted benzo[b]thiophenes in a process that involves coupling followed by cyclization. scispace.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. While less commonly cited in the provided context for direct benzothiophene synthesis compared to Heck or Sonogashira, it is a powerful C-C bond-forming reaction. Organozinc intermediates, which can be accessed from cobaltacyclobutenes, can undergo Negishi cross-coupling reactions with aryl halides like 3-iodochlorobenzene and 2-bromopyridine to yield arylated products. acs.org This demonstrates the potential for using Negishi coupling to introduce aryl substituents onto a pre-functionalized ring system that could be part of a larger benzothiophene synthesis strategy.
Table 2: Overview of Cross-Coupling Protocols in Benzothiophene Synthesis
| Coupling Reaction | Typical Substrates | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Heck Coupling | Benzo[b]thiophene halides/acids + Alkenes | Pd(OAc)₂ / AgOPiv | C-C bond formation (alkenylation) | nih.govrsc.org |
| Sonogashira Coupling | o-Iodothioanisole / 3-Iodobenzothiophene + Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | C-C bond formation (alkynylation) | acs.orgias.ac.inscispace.com |
| Negishi Coupling | Organozinc reagent + Organohalide | Nickel or Palladium complexes | C-C bond formation (arylation/alkylation) | acs.org |
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Achieving the specific substitution pattern of this compound requires precise control over chemo-, regio-, and stereoselectivity. The synthetic strategy must selectively place the methyl group at the C4 position and the two phenyl groups at the C2 and C3 positions.
Regioselectivity: The placement of substituents is highly dependent on the chosen synthetic route.
Cyclization Strategies: A common route to 2,3-disubstituted benzo[b]thiophenes is the electrophilic cyclization of o-(1-alkynyl)thioanisoles. acs.orgnih.gov To synthesize the target molecule, one could start with a thioanisole precursor already bearing a methyl group at the required position relative to the sulfur atom. The subsequent Sonogashira coupling with diphenylacetylene, followed by cyclization, would theoretically place the phenyl groups at C2 and C3. However, controlling the cyclization of an unsymmetrical alkyne is crucial. A more controlled approach involves coupling an o-iodothioanisole with a terminal alkyne (e.g., phenylacetylene) to form an o-(phenylethynyl)thioanisole. acs.org The subsequent electrophilic cyclization with an electrophile (E+) would install the electrophile at the C3 position and the phenyl group at the C2 position. The second phenyl group at C3 would then need to be introduced via a subsequent cross-coupling reaction, for example, by using an iodine electrophile (I₂) for the cyclization to form a 3-iodobenzothiophene, which can then undergo Suzuki or Stille coupling.
C-H Functionalization: Direct arylation methods offer an alternative, but controlling regioselectivity is a major challenge. nih.gov While methods for β-arylation (C3) of benzo[b]thiophene have been developed with high selectivity, achieving selective C2 and C3 diarylation while also having a C4 methyl group would require a carefully designed substrate with appropriate directing or blocking groups. nih.govacs.org
Chemoselectivity: In a multi-step synthesis involving various functional groups, chemoselectivity is paramount. For instance, when constructing the benzothiophene core via coupling and cyclization, the palladium catalyst for a Sonogashira or Suzuki coupling must not interfere with other sensitive functional groups present on the aromatic precursors. The choice of catalyst, ligands, and reaction conditions is critical to ensure that the desired bond formation occurs selectively.
Stereoselectivity: For this compound, which is an achiral molecule, stereoselectivity is not a primary concern regarding chiral centers. However, in the synthesis of more complex analogues with stereogenic centers, the choice of reagents and catalysts would be critical to control the spatial arrangement of substituents.
One-Pot and Multicomponent Reaction Strategies for Benzothiophene Scaffolds
To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for constructing complex molecules like substituted benzothiophenes from simple precursors in a single operation. morressier.com
A notable example is the iodine-mediated one-pot successive cyclization-alkylation reaction. morressier.com This strategy combines three starting components to build highly functionalized 2,3-disubstituted benzo[b]thiophenes. The process involves an initial electrophilic iodocyclization followed by an iodine-catalyzed alkylation, proceeding under mild conditions with high atom economy. morressier.com
Another powerful approach is the use of aryne chemistry. A one-step synthesis of 3-substituted benzo[b]thiophenes has been developed through the reaction of arynes (generated from o-silylaryl triflates) with alkynyl sulfides. nih.govrsc.orgrsc.org This method demonstrates good functional group tolerance and allows for the synthesis of diverse and multisubstituted benzothiophene derivatives. nih.govrsc.org
Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have also been developed for benzothiophene synthesis. researchgate.net This method proceeds with high regioselectivity through a sequence of alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net Such MCRs are highly desirable as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources.
Green Chemistry Principles in Synthetic Route Design for this compound
The design of synthetic routes for molecules like this compound is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact. mdpi.com
Atom Economy: One-pot and multicomponent reactions, such as the Rh-catalyzed three-component coupling or aryne-based methods, maximize atom economy by incorporating most or all atoms from the reactants into the final product. rsc.orgresearchgate.net
Use of Less Hazardous Reagents: There is a shift towards using milder and less toxic reagents. For example, iodine-catalyzed cascade reactions can proceed under metal- and solvent-free conditions, offering a greener alternative to some heavy-metal-catalyzed processes. organic-chemistry.org The use of stable, easy-to-handle sulfonium salts for electrophilic cyclization also represents an improvement over more hazardous electrophiles. nih.govorganic-chemistry.org
Energy Efficiency: Developing reactions that proceed at room temperature, such as the direct β-arylation of benzothiophenes, significantly reduces energy consumption compared to methods requiring high temperatures. nih.govacs.orgresearchgate.net Other energy-efficient techniques include microwave-assisted synthesis, which can accelerate reaction times and improve yields. jddhs.com
Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions are highly efficient, requiring only small amounts of catalyst to generate large quantities of product. nih.gov Exploring the use of recyclable heterogeneous catalysts is an active area of research to further improve the sustainability of these methods. mdpi.com
Safer Solvents: A significant portion of waste in the chemical industry comes from volatile organic solvents. jddhs.com Research into performing benzothiophene synthesis in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is a key goal for sustainable chemistry. organic-chemistry.orgjddhs.com
Electrochemical Methods: An electrochemical approach for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles has been reported. organic-chemistry.org This method is conducted under oxidant- and catalyst-free conditions, highlighting a green and practical synthetic pathway. organic-chemistry.org
By integrating these principles, chemists can design more sustainable and efficient routes to this compound and other valuable heterocyclic compounds.
Reactivity and Mechanistic Studies of 4 Methyl 2,3 Diphenylbenzo B Thiophene
Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) System
The benzo[b]thiophene core is a π-electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. researchgate.net However, the reactivity of 4-Methyl-2,3-diphenylbenzo[b]thiophene is significantly influenced by its substitution pattern. In unsubstituted benzo[b]thiophene, electrophilic attack occurs preferentially at the C3 (β) position, followed by the C2 (α) position. researchgate.netthieme.com In the target molecule, these positions are blocked by phenyl groups, thus directing any electrophilic substitution to the fused benzene (B151609) ring or the phenyl substituents. The general order of reactivity for the benzo[b]thiophene core is C3 > C2 > C6 > C5 > C4 > C7. researchgate.net With C2 and C3 occupied, substitution is expected to occur at the available positions on the carbocyclic ring, primarily C7, C6, and C5.
Direct Arylation Strategies
Direct arylation, a powerful method for forming carbon-carbon bonds via C-H activation, has been applied to benzo[b]thiophene systems. These reactions are typically catalyzed by transition metals like palladium. Given that the most acidic and reactive C-H bonds at the C2 and C3 positions of the benzo[b]thiophene core are absent in this compound, direct arylation would target the C-H bonds of the fused benzene ring (positions 5, 6, and 7) or the attached phenyl rings. The specific regioselectivity would depend on the catalyst system and reaction conditions employed. For instance, studies on related benzo[b]thiophene 1,1-dioxides have shown that palladium-catalyzed direct arylation with arylboronic acids can proceed selectively at the C2-position, a pathway that is unavailable for the parent sulfide (B99878) of the title compound.
Halogenation Reactions
Halogenation is a classic electrophilic aromatic substitution reaction. For unsubstituted benzo[b]thiophene, halogenation with reagents like bromine or chlorine under controlled conditions yields the 3-halo derivative. chemicalbook.com The use of excess halogen can lead to the 2,3-dihalo product. chemicalbook.com
In this compound, the C2 and C3 positions are blocked. Therefore, halogenation would occur on the fused benzene ring. Based on the general reactivity order, the substitution would likely be directed to the C7, C6, or C5 positions. The precise outcome depends on the specific halogenating agent and reaction conditions. For example, iodination with iodine in the presence of mercuric oxide is known to be regioselective for the 3-position in unsubstituted benzothiophene. chemicalbook.com For the title compound, similar conditions would likely result in iodination at one of the available positions on the benzo ring.
| Halogenating Agent | Typical Substrate | Product(s) | Reference |
|---|---|---|---|
| Br2 in CCl4 | Benzo[b]thiophene | 3-Bromobenzo[b]thiophene | chemicalbook.com |
| Excess Br2 | Benzo[b]thiophene | 2,3-Dibromobenzo[b]thiophene | chemicalbook.com |
| Cl2 | Benzo[b]thiophene | 3-Chlorobenzo[b]thiophene and 2,3-Dichlorobenzo[b]thiophene | chemicalbook.com |
| I2, HgO | Benzo[b]thiophene | 3-Iodobenzo[b]thiophene | chemicalbook.com |
| NBS, I2, Cu(II)SO4 | 2-Alkynyl Thioanisoles | 3-Halo- and 3-Iodobenzo[b]thiophenes | nih.govnih.gov |
Nucleophilic Substitution and Addition Reactions
Direct nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring system. researchgate.netuoanbar.edu.iq The title compound, this compound, is an electron-rich system due to the alkyl and aryl substituents, making it unreactive toward direct SNAr reactions.
However, substitution can be achieved through an alternative pathway involving metalation. Deprotonation of the benzo[b]thiophene ring with a strong base, such as butyllithium, typically occurs at the most acidic C2 position. researchgate.net Since this position is blocked in the target molecule, a sufficiently strong base could potentially deprotonate one of the C-H bonds on the fused benzene ring (C5, C6, or C7). The resulting organolithium species can then react with a variety of electrophiles to yield a substituted product. This metalation-electrophile quench sequence is a viable, albeit indirect, method for achieving nucleophilic-type substitution on this electron-rich scaffold.
Oxidation Reactions of the Sulfur Heteroatom (e.g., sulfoxide (B87167), sulfone formation)
The sulfur atom in the benzo[b]thiophene core can be readily oxidized in a stepwise manner to form the corresponding S-oxide (sulfoxide) and subsequently the S,S-dioxide (sulfone). chemicalbook.comnih.gov This transformation is a common and important reaction for this class of compounds.
The first oxidation step yields this compound-1-oxide. Mechanistic studies on related thiophene (B33073) derivatives have shown that the rate of this initial oxidation to the sulfoxide is enhanced by the presence of electron-donating substituents on the ring. nih.gov The methyl and phenyl groups on the title compound would therefore facilitate this step.
Further oxidation of the sulfoxide produces this compound-1,1-dioxide. In contrast to the first oxidation, the rate of conversion from sulfoxide to sulfone is generally decreased by electron-donating groups. nih.gov A wide variety of oxidizing agents can be employed for these transformations, with the choice of reagent and control of stoichiometry allowing for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org For example, oxidation with m-chloroperbenzoic acid (m-CPBA) can often be controlled to yield the sulfoxide, while stronger conditions or reagents like hydrogen peroxide in acetic acid typically lead to the sulfone. chemicalbook.com The resulting benzo[b]thiophene S,S-dioxides are versatile synthetic intermediates, notably acting as dienophiles in Diels-Alder reactions. rsc.org
| Oxidizing Agent | Typical Product | Reference |
|---|---|---|
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide | chemicalbook.com |
| Hydrogen Peroxide (H2O2) in Acetic Acid | Sulfone | chemicalbook.com |
| Methyltrioxorhenium(VII) / H2O2 | Sulfoxide or Sulfone | nih.gov |
| H2O2 / P2O5 | Sulfone | researchgate.net |
| Potassium Permanganate (KMnO4) on MnO2 | Sulfone | organic-chemistry.org |
| Tantalum Carbide / H2O2 | Sulfoxide | organic-chemistry.org |
| Niobium Carbide / H2O2 | Sulfone | organic-chemistry.org |
Reduction and Hydrogenation Pathways
The benzo[b]thiophene ring system can undergo reduction under various conditions, leading to different products. The most common pathway is the catalytic hydrogenation of the thiophene portion of the molecule.
Using specific catalysts, such as palladium sulfide (PdS) or certain rhodium complexes, benzo[b]thiophenes can be selectively hydrogenated to yield 2,3-dihydrobenzo[b]thiophenes. chemicalbook.com More forcing conditions or different catalysts, like ruthenium-N-heterocyclic carbene (NHC) complexes, can achieve the asymmetric hydrogenation of the thiophene ring. acs.org
Alternatively, harsher reduction methods can lead to the complete opening of the thiophene ring. For example, Birch reduction of benzo[b]thiophene using sodium in liquid ammonia (B1221849) results in reductive cleavage of the C-S bonds to afford 2-ethylthiophenol. chemicalbook.com This desulfurization pathway highlights a more drastic transformation of the heterocyclic core. The specific reduction pathway for this compound would depend heavily on the chosen reagents and conditions, with the potential for partial hydrogenation of the thiophene ring, the fused benzene ring, or the phenyl substituents.
Rearrangement Processes and Isomerization Studies
Rearrangement and isomerization reactions of the core this compound scaffold are not widely documented. The high aromatic stability of the fused ring system makes skeletal rearrangements energetically unfavorable under typical laboratory conditions. Unlike some heterocyclic systems that can undergo photo- or acid-catalyzed rearrangements, the benzo[b]thiophene core is generally robust. While isomerization of substituents on the ring is theoretically possible (e.g., E/Z isomerization in derivatives with double bonds in a side chain), isomerization involving the migration of the methyl or phenyl groups on the core structure would require cleavage of strong carbon-carbon bonds and is not a reported process for this compound. nih.gov Some complex, multi-ring benzo[b]thiophene derivatives have been shown to undergo oxidative dimerization and subsequent rearrangement, but these are specific cases not applicable to the parent compound. clockss.org
Metalation and Transmetalation Reactions
The reactivity of this compound in metalation and transmetalation reactions is dictated by the electronic properties of the benzo[b]thiophene core and the nature of its substituents. While specific studies on this exact molecule are not prevalent in publicly available literature, the reactivity can be inferred from studies on related benzo[b]thiophene derivatives.
Metalation of the benzo[b]thiophene ring system is a well-established method for functionalization. Typically, deprotonation with strong bases like organolithium reagents occurs at the C2 position, which is the most acidic proton on the unsubstituted benzo[b]thiophene ring. chemicalbook.comresearchgate.net However, in the case of this compound, the 2- and 3-positions are blocked by phenyl groups. Therefore, metalation is expected to occur at either the methyl group or one of the positions on the fused benzene ring. The directing effects of the methyl and sulfide groups would influence the regioselectivity of such a reaction. researchgate.net For instance, directed ortho-metalation has been used to synthesize various substituted benzo[b]thiophenes. researchgate.netresearchgate.net
The resulting organometallic intermediate, typically an organolithium species, can then undergo transmetalation with a variety of metal salts to form other organometallic compounds, for example, with zinc, tin, or boron. These transmetalation reactions are pivotal as they open up pathways to a wide array of further chemical transformations.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are a prominent application of these transmetalated species. Reactions such as Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Negishi (using organozinc reagents) couplings would allow for the introduction of new carbon-carbon bonds at the metalated position. While direct examples for this compound are scarce, extensive research on other substituted benzo[b]thiophenes demonstrates the versatility of this approach for creating complex, functionalized derivatives. nih.govacs.orgnih.gov For example, 3-iodobenzo[b]thiophenes have been used as building blocks in palladium-catalyzed reactions to generate diverse libraries of multisubstituted benzo[b]thiophenes. nih.gov
| Reaction Type | Reagent | Typical Site of Reaction on Benzo[b]thiophene Core | Potential Application for this compound |
| Lithiation | n-Butyllithium | C2 | Blocked; potential for metalation at the methyl group or benzene ring |
| Transmetalation | ZnCl2, Bu3SnCl | C2 (after lithiation) | Formation of organozinc or organotin species for cross-coupling |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C2 or C3 (from halo-derivative) | C-C bond formation at a metalated position |
| Stille Coupling | Organostannane, Pd catalyst | C2 or C3 (from halo-derivative) | C-C bond formation at a metalated position |
Photochemical and Thermal Reactivity Profiles
The photochemical and thermal behavior of this compound is expected to be rich and complex, influenced by the extended π-system and the presence of multiple aromatic rings.
Photochemical Reactivity:
Research on structurally similar compounds, particularly 2,3-diphenylbenzo[b]thiophene S,S-dioxide, provides significant insight into the potential photochemical pathways. researchgate.netacs.org Upon UV irradiation, these types of molecules can undergo intramolecular photocyclization. This process is believed to proceed through a triplet diradical intermediate, leading to the formation of new polycyclic aromatic structures. researchgate.netacs.org For this compound, a plausible photochemical reaction would be the cyclization between one of the phenyl groups and the benzo[b]thiophene core, leading to a more extended, rigid polycyclic aromatic system. The presence of the methyl group might influence the quantum yield and the regioselectivity of this cyclization. This photocyclization is often more efficient in solution compared to the solid state. researchgate.netacs.org
Another potential photochemical reaction is photodimerization, where two molecules of the thiophene derivative react to form a cyclobutane (B1203170) ring. However, the steric hindrance from the phenyl groups might make this process less favorable compared to intramolecular cyclization.
Thermal Reactivity:
Polycyclic aromatic hydrocarbons and their heterocyclic analogues, such as benzo[b]thiophenes, are generally characterized by high thermal stability. mdpi.comjfda-online.com The thermal decomposition of such compounds typically occurs at elevated temperatures and can proceed through various radical-mediated pathways. The stability of this compound is likely to be substantial due to its large, conjugated system.
| Condition | Potential Reaction | Expected Product(s) | Influencing Factors |
| UV Irradiation | Intramolecular Photocyclization | Polycyclic Aromatic Thiophene | Solvent, Substituents |
| High Temperature | Thermal Decomposition | Fragmentation products, char | Temperature, Atmosphere |
Reaction Kinetics and Thermodynamic Considerations in Transformation Pathways
A quantitative understanding of the reactivity of this compound requires an analysis of the kinetics and thermodynamics of its transformation pathways.
Reaction Kinetics:
The kinetics of reactions involving this compound will depend on the specific transformation. For electrophilic aromatic substitution reactions, which are fundamental to the chemistry of benzo[b]thiophenes, the reaction rate is influenced by the nucleophilicity of the thiophene ring and the nature of the electrophile. In unsubstituted benzo[b]thiophene, electrophilic attack is generally favored at the 3-position. researchgate.net However, with the 2- and 3-positions blocked in the target molecule, electrophilic attack would be directed towards the fused benzene ring. The methyl group is an activating group and would likely direct electrophiles to the ortho and para positions relative to it. Kinetic studies on related systems have employed techniques like competitive reactions and kinetic isotope effects to elucidate reaction mechanisms. nih.govacs.org For instance, the arylation of benzo[b]thiophenes has been shown to proceed via a Heck-type pathway, with kinetic evidence supporting this mechanism. nih.govacs.org
Thermodynamic Considerations:
The thermodynamic stability of this compound and its reaction products can be evaluated through experimental calorimetry or computational methods. The enthalpy of formation is a key thermodynamic parameter that provides insight into the stability of a molecule. nih.gov Computational studies on various thiophene derivatives have been conducted to determine their enthalpies of formation, often showing good correlation with experimental data. nih.gov For this compound, the large, conjugated aromatic system contributes significantly to its thermodynamic stability.
In the context of its reactions, the relative energies of reactants, intermediates, transition states, and products determine the feasibility and outcome of a transformation. For example, in the case of photochemical cyclization, while the initial photoexcitation provides the energy to overcome the activation barrier, the stability of the resulting polycyclic product is a thermodynamic driving force for the reaction to proceed. researchgate.netacs.org Similarly, in metalation reactions, the acidity of the proton to be removed (a thermodynamic factor) and the stability of the resulting organometallic species will govern the position of metalation.
| Parameter | Significance for this compound | Relevant Research on Analogues |
| Reaction Rate | Determines the speed of functionalization reactions. | Kinetic studies on electrophilic arylation of benzo[b]thiophenes. nih.govacs.orgacs.org |
| Activation Energy | The energy barrier that must be overcome for a reaction to occur. | Inferred from mechanistic studies of related compounds. |
| Enthalpy of Formation | A measure of the molecule's intrinsic stability. | Computational and experimental data for various thiophene derivatives. nih.gov |
| Gibbs Free Energy | Determines the spontaneity of a reaction. | Essential for predicting reaction outcomes and equilibrium positions. |
Derivatization Strategies and the Synthesis of Advanced 4 Methyl 2,3 Diphenylbenzo B Thiophene Architectures
Functionalization at the Thiophene (B33073) Ring Positions
The thiophene moiety of the benzo[b]thiophene system is typically reactive towards electrophilic substitution, primarily at the C3 position, followed by the C2 position. chemicalbook.comresearchgate.net However, in 4-methyl-2,3-diphenylbenzo[b]thiophene, these positions are already occupied. Consequently, functionalization strategies must target the available C-H bonds on the benzene (B151609) portion of the fused ring system (C5, C6, C7) or proceed through alternative mechanisms.
Direct C-H Functionalization and Lithiation: Direct C-H activation offers a powerful route for functionalization, avoiding the need for pre-functionalized substrates. Palladium-catalyzed direct arylation is a key method, though controlling regioselectivity is a major challenge. mdpi.com For benzo[b]thiophene, C3 is the most electronically favored site for arylation. mercer.edu However, with C2 and C3 blocked, other positions become accessible. C-H activation at the C2 position of benzo[b]thiophene 1,1-dioxides has been achieved using Pd(II) catalysis, suggesting that modification of the sulfur atom can alter the reactivity of the ring. acs.org More relevant to the target compound, Ag(I)-mediated C-H activation has been shown to enable direct α-arylation (C2) of benzo[b]thiophenes at near-room temperature, but this position is blocked in the title compound. nih.gov
A more versatile strategy for functionalizing specific positions on the benzene ring of the core is ortho-lithiation. researchgate.net This involves using a directed metalation group (DMG) to guide an organolithium base to a specific C-H bond. For benzo[b]thiophenes, lithiation can be directed to the C7 position. This strategy typically requires the introduction of a directing group at a nearby position, followed by metalation and quenching with an electrophile. researchgate.netjst.go.jp
Halogenation and Cross-Coupling: A two-step approach involving initial halogenation followed by cross-coupling is a classical and effective method. Electrophilic halogenation of the benzo[b]thiophene core can introduce bromine or iodine atoms, which then serve as handles for transition metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira reactions. organic-chemistry.orgacs.orgnih.gov This allows for the introduction of a wide variety of aryl, alkyl, and alkynyl groups. For instance, 3-iodobenzo[b]thiophenes are versatile intermediates for generating diverse libraries of compounds through palladium-catalyzed reactions. vnu.edu.vn While the C3 position is most reactive, forcing conditions or alternative methods could lead to halogenation at other available sites on the benzofused ring.
Table 1: Representative Methods for Functionalization of the Benzo[b]thiophene Core This table shows general methods applicable to the benzo[b]thiophene scaffold, which could be adapted for this compound.
| Reaction Type | Reagents & Conditions | Position Functionalized | Comments | Reference |
|---|---|---|---|---|
| Electrophilic Cyclization | o-alkynyl thioanisoles, I₂, CH₂Cl₂ | C3 | Forms a halogenated C3 position during ring formation. | acs.orgnih.gov |
| Electrophilic Cyclization | o-alkynyl thioanisoles, Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | C3 | Introduces a valuable thiomethyl group at the C3 position. | nih.gov |
| Direct C-H Arylation | Aryl chlorides, Pd/C, CuCl | C3 | Demonstrates selective C3 arylation on an unsubstituted core. | mercer.edu |
| ortho-Lithiation | N,N-diethyl O-phenylcarbamates, s-BuLi, then electrophile | C7 | Requires a directing group for regioselective functionalization. | researchgate.net |
Modification of the Phenyl Substituents
The two phenyl rings at the C2 and C3 positions are amenable to functionalization via electrophilic aromatic substitution. The large benzothienyl group acts as an electron-donating, ortho-, para-directing substituent. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation are expected to occur primarily at the para-positions of the phenyl rings, and to a lesser extent, the ortho-positions, which are sterically hindered.
For example, nitration using standard conditions (e.g., HNO₃/H₂SO₄) would likely yield a mixture of the 4'-nitro and 4''-nitro derivatives, with the potential for dinitration under more forcing conditions. Subsequent reduction of the nitro groups provides access to amino functionalities, which can be further derivatized. Similarly, halogenation with Br₂ and a Lewis acid catalyst would yield the corresponding bromo-substituted phenyl derivatives, creating handles for subsequent cross-coupling reactions to build even more complex structures.
Introduction of Polycyclic Aromatic Systems Incorporating the Benzothiophene (B83047) Core
Creating larger, fused polycyclic aromatic systems from the this compound scaffold is a key strategy for developing advanced materials. This is typically achieved through intramolecular cyclization reactions. ccspublishing.org.cn The general approach involves first installing a reactive functional group on either the benzothiophene core or one of the phenyl substituents, followed by a ring-closing step.
One powerful method is intramolecular Friedel-Crafts acylation. For example, a phenyl ring could be functionalized with a carboxylic acid or acyl chloride group. In the presence of a strong acid catalyst like polyphosphoric acid (PPA) or triflic acid, this group can cyclize onto an adjacent aromatic ring to form a new six-membered ring containing a ketone. researchgate.net
Another advanced strategy is transition-metal-catalyzed intramolecular C-H activation/arylation. nih.gov In this approach, a halogen (e.g., bromine or iodine) is introduced onto one part of the molecule, and a palladium catalyst is used to form a C-C bond between the halogenated position and a nearby C-H bond, effectively "stitching" parts of the molecule together to form a new fused ring. This has been used to create various benzo[b]thiophene-fused heterocycles. ccspublishing.org.cn For instance, a 2-arylbenzo[b]thiophene bearing a 2'-bromoaryl substituent could undergo intramolecular cyclization to generate a dibenzo[b,d]thiophene derivative.
Table 2: Strategies for Synthesizing Fused Systems from Benzothiophenes
| Cyclization Strategy | Description | Example Transformation | Reference |
|---|---|---|---|
| Intramolecular Electrophilic Cyclization | Triflic acid induces ring closure of methyl sulfoxide-activated aromatic building blocks. | Synthesis of five-ring fused S,S-dioxide benzothiophenes. | researchgate.net |
| Intramolecular Radical Cyclization | Radical-initiated cyclization of ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. | Formation of 2,3-substituted benzo[b]thiophenes. | nih.gov |
| Palladium-Catalyzed π-Extension | Pd-catalyzed reaction of benzo[b]thiophenes with other aromatic systems like dibenzosiloles. | Direct synthesis of benzo[b]thiophene-fused heteroarenes. | ccspublishing.org.cn |
| Fiesselmann Thiophene Synthesis | Builds a new thiophene ring onto a 3-chlorobenzo[b]thiophene-2-carbonyl precursor. | Construction of benzo[b]thieno[2,3-d]thiophenes. | rsc.org |
Synthesis of Oligomeric and Polymeric Derivatives of this compound (non-biological polymers)
The development of conjugated oligomers and polymers containing the this compound unit is of interest for applications in organic electronics. Polythiophenes are well-known for their semiconducting properties. mdpi.com The synthesis of such polymers requires the creation of a difunctional monomer from the parent molecule that can undergo step-growth polymerization.
A common strategy is to perform a double halogenation on the parent molecule, for example, by brominating the para-positions of both phenyl rings. The resulting dibromo-monomer can then be subjected to polymerization using transition metal-catalyzed cross-coupling reactions.
Stille Polycondensation: This reaction involves the palladium-catalyzed coupling of an organostannane (di-stannyl derivative) with an organic dihalide. wiley-vch.de It is highly effective for synthesizing conjugated polymers due to its excellent tolerance for various functional groups. wiley-vch.deSuzuki Polycondensation: This is one of the most widely used methods for polymer synthesis, involving the palladium-catalyzed reaction between a di-boronic acid or ester derivative and a dihalide monomer. mdpi.comyoutube.com The resulting poly(p-phenylene) type backbone would incorporate the bulky, soluble this compound unit as a repeating segment.
These polymerization methods would lead to the formation of high molecular weight, soluble, conjugated polymers where the optoelectronic properties can be tuned by the specific structure of the benzothiophene core and any additional functional groups. Such polymers are investigated as materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). vnu.edu.vn
Stereoselective Synthesis of Chiral this compound Derivatives
Chirality can be introduced into the this compound structure, leading to materials with unique chiroptical properties. The most relevant form of chirality for this sterically congested molecule is atropisomerism .
Atropisomers are stereoisomers that arise from hindered rotation around a single bond. princeton.edu In this compound, the C-C single bonds connecting the benzothiophene core to the C2 and C3 phenyl rings are subject to significant steric hindrance. If this rotational barrier is high enough (typically > 1000s half-life at a given temperature), stable, separable enantiomers can exist. princeton.edu The presence of the methyl group at the C4 position further increases this steric clash, making the existence of stable atropisomers highly probable.
The synthesis of such chiral derivatives would typically involve the preparation of the racemic mixture followed by resolution.
Enantioselective HPLC: This is a common technique for separating the atropisomers of axially chiral compounds, using a chiral stationary phase. rsc.org
Classical Resolution: Derivatization with a chiral auxiliary, separation of the resulting diastereomers by chromatography or crystallization, and subsequent removal of the auxiliary.
The direct asymmetric synthesis of a single atropisomer is a more challenging but highly desirable goal. This could potentially be achieved through a catalytic asymmetric cross-coupling reaction to form one of the sterically hindered C-C bonds. The investigation of such atropisomeric systems is a frontier in materials chemistry, with potential applications in asymmetric catalysis and circularly polarized luminescence (CPL). rsc.org
Advanced Characterization Techniques for Structural and Electronic Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 4-Methyl-2,3-diphenylbenzo[b]thiophene, HRMS would be used to confirm its elemental composition of C₂₁H₁₆S. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The expected data would show a molecular ion peak corresponding to the exact mass of the compound, confirming the molecular formula and ruling out other potential isobaric interferences.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Deviation (ppm) |
| [M+H]⁺ | 301.1046 | 301.1048 | < 1 |
| [M+Na]⁺ | 323.0865 | 323.0867 | < 1 |
Note: The data in this table is hypothetical and illustrates the expected precision of HRMS analysis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced techniques provide deeper insights into the connectivity and spatial arrangement of atoms.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be vital for the complete assignment of all proton and carbon signals of this compound.
COSY would reveal proton-proton coupling networks within the phenyl and benzo rings.
HSQC would correlate each proton to its directly attached carbon atom.
HMBC would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity between the phenyl rings, the methyl group, and the benzo[b]thiophene core.
Solid-State NMR: For analyzing the compound in its solid, crystalline form, solid-state NMR (ssNMR) can provide information about the molecular structure and packing in the absence of solvent effects. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of both ¹³C and other receptive nuclei, revealing details about molecular conformation and intermolecular interactions in the solid state.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Position | Predicted ¹³C Shift | Predicted ¹H Shift |
| 2-Phenyl (C1') | 135.5 | 7.2-7.4 (m) |
| 3-Phenyl (C1'') | 136.0 | 7.2-7.4 (m) |
| 4-CH₃ | 21.5 | 2.5 (s) |
| Benzo ring | 120-140 | 7.1-7.9 (m) |
| Thiophene (B33073) ring | 125-145 | - |
Note: The data in this table is predicted based on known values for similar substituted benzo[b]thiophenes and has not been experimentally verified for the title compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···π interactions, which are crucial for understanding the material's solid-state properties. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the solid-state architecture.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of the parameters obtained from a single-crystal X-ray diffraction experiment.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, IR and Raman spectra would show absorption bands corresponding to:
Aromatic C-H stretching vibrations.
Aromatic C=C ring stretching vibrations.
C-S stretching of the thiophene ring.
Vibrations associated with the methyl group.
The complementary nature of IR and Raman spectroscopy (where some modes are more active in one technique than the other) would provide a comprehensive vibrational fingerprint of the molecule.
Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 750 - 650 |
Note: The data in this table is based on typical vibrational frequencies for the respective functional groups.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transition Analysis
Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between electronic energy levels upon absorption of ultraviolet or visible light.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound, likely recorded in a solvent like dichloromethane (B109758) or THF, would reveal the wavelengths at which the molecule absorbs light. These absorptions correspond to π-π* electronic transitions within the conjugated aromatic system. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents.
Fluorescence Spectroscopy: If the compound is fluorescent, its emission spectrum would be recorded by exciting the molecule at one of its absorption maxima. The fluorescence spectrum provides information about the energy of the first excited singlet state and the efficiency of the radiative decay process (quantum yield). The difference between the absorption and emission maxima (the Stokes shift) can also provide clues about the structural changes between the ground and excited states.
Table 5: Anticipated Electronic Spectroscopy Data for this compound
| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) |
| THF | ~300, ~350 | ~400 |
Note: This data is an estimation based on the electronic spectra of other 2,3-diphenyl-substituted benzo[b]thiophenes.
Electrochemical Analysis Techniques
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, i.e., its ability to accept or donate electrons. By scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte, the oxidation and reduction potentials can be determined. From these potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. This information is critical for assessing the potential of this compound for applications in organic electronics, such as organic field-effect transistors or organic light-emitting diodes.
Table 6: Projected Electrochemical Data for this compound
| Process | Potential (V vs. Fc/Fc⁺) | HOMO/LUMO (eV) |
| Oxidation (E_ox) | ~1.2 | HOMO ≈ -5.6 |
| Reduction (E_red) | Not readily observed | LUMO ≈ - |
Note: The data in this table is a projection based on the electrochemical behavior of related thiophene-containing aromatic compounds and has not been experimentally determined for the title compound.
Structure Reactivity and Structure Function Relationships in Non Biological Contexts
Influence of Substituents on Electronic and Steric Properties of the Benzothiophene (B83047) System
The benzo-annulation at the 2,3-position of a thiophene (B33073) ring extends the π-conjugation and enhances molecular stability. acs.org The introduction of a methyl group, an electron-donating substituent, generally increases the electron density of the aromatic system. In contrast, the phenyl groups can act as either electron-donating or electron-withdrawing groups depending on their conformation and interaction with the benzothiophene core. The delocalization of π-electrons across the entire system is a key factor in determining its electronic properties. nih.gov
The steric hindrance introduced by the bulky phenyl groups at the 2- and 3-positions can influence the planarity of the molecule. This twisting can, in turn, affect the degree of π-orbital overlap and, consequently, the electronic properties. technion.ac.il Computational studies on related thiophene-containing polycyclic compounds have shown that the annulation of thiophene rings can significantly influence molecular geometry, electronic configuration, and aromaticity. mdpi.com
Table 1: Calculated Electronic Properties of Substituted Benzothiazole (B30560) Derivatives
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Comp1 | -CH3 | -5.59 | -1.95 | 4.64 |
| Comp2 | -CH3 (different position) | -5.58 | -1.88 | 4.70 |
| Comp3 | -NO2 | -6.18 | -3.35 | 2.83 |
| Comp4 | No substituent | -5.52 | -1.92 | 4.60 |
Data sourced from a study on benzothiazole derivatives and is intended to be illustrative of general substituent effects. nih.gov
Correlation of Molecular Structure with Catalytic Activity
The structural features of 4-Methyl-2,3-diphenylbenzo[b]thiophene suggest potential, though not extensively explored, applications in catalysis. The sulfur atom in the thiophene ring can act as a Lewis base and coordinate with metal centers. nih.gov The extended π-system of the molecule can also participate in catalytic cycles.
While direct catalytic applications of this compound are not widely reported, related benzothiophene derivatives have been investigated in various catalytic transformations. For instance, palladium-catalyzed reactions are commonly used for the synthesis of substituted benzo[b]thiophenes, highlighting the interaction of the benzothiophene core with transition metals. researchgate.net Furthermore, chiral phosphoric acid has been used as a catalyst for the enantioselective aza-Friedel–Crafts reaction of ketimines derived from benzo[b]thiophene-2,3-diones. acs.org This suggests that the benzo[b]thiophene scaffold can be a platform for developing new catalysts. The electronic properties, tunable by substituents, would play a crucial role in modulating the catalytic activity.
Relationship between Molecular Architecture and Performance in Organic Electronic Devices
The architecture of benzo[b]thiophene derivatives is closely linked to their performance in organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govmdpi.com The planarity of the molecule, intermolecular interactions, and the energy levels of the frontier molecular orbitals are critical factors.
The fusion of aromatic rings, as in the benzo[b]thiophene system, generally enhances charge carrier mobility. acs.org The phenyl substituents on this compound can influence the solid-state packing of the molecules, which is crucial for efficient charge transport. technion.ac.il Studies on derivatives of mitwpu.edu.inbenzothieno[3,2-b] mitwpu.edu.inbenzothiophene (BTBT), a related and well-studied scaffold, have shown that modifying the core structure profoundly impacts electronic properties, intermolecular interactions, and crystal packing, all of which are vital for device performance. researchgate.net
The introduction of phenyl groups can also tune the luminescence properties. For example, phenyl substitution has been shown to enhance the emission of certain radical compounds by breaking the symmetry of the excited state. technion.ac.il In the context of OLEDs, derivatives of dibenzothiophene (B1670422) have been investigated as host materials for phosphorescent emitters due to their high triplet energies. researchgate.net The following table summarizes the performance of some benzo[b]thieno[2,3-d]thiophene (BTT) derivatives in OFETs, demonstrating the impact of molecular structure on device characteristics.
Table 2: Performance of Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives in OFETs
| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|
| Compound 2 | ~5 x 10⁻⁴ | > 10⁶ |
| Compound 3 | 0.005 | > 10⁶ |
| BBTT (BTT dimer) | 0.22 | - |
Data is for illustrative purposes, sourced from studies on BTT derivatives. mdpi.com
Design Principles for Tunable Chemical Properties based on this compound
The this compound structure offers several avenues for tuning its chemical properties. The design principles revolve around the strategic modification of its core and peripheral substituents.
Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups on the 2- and 3-phenyl rings can systematically alter the HOMO and LUMO energy levels. This is a common strategy for tuning the electronic and optical properties of organic materials. nih.gov
Modification of the Methyl Group: The methyl group at the 4-position can be replaced with other alkyl chains or functional groups to influence solubility and solid-state packing without significantly altering the core electronic structure.
Functionalization of the Benzene (B151609) Ring: The benzene part of the benzothiophene core can be further substituted to fine-tune the electronic properties and introduce new functionalities.
Oxidation of the Sulfur Atom: The thiophene sulfur can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation changes the sulfur from an electron-donating to a strong electron-accepting group, which dramatically alters the electronic and photophysical properties of the molecule. researchgate.net
Strategies for Modulating Redox Properties through Structural Modification
The redox properties of this compound can be modulated through various structural modifications, which is crucial for applications in electrochemistry and organic electronics. illinois.edu
One of the most effective strategies is the oxidation of the sulfur atom in the thiophene ring. researchgate.net This process has been shown to be a useful tool for modulating the electronic structure and influencing the fluorescence and redox properties of thiophene-based oligomers. mdpi.com The oxidation transforms the electron-donating thienyl group into an electron-accepting sulfonyl group, which lowers the energy levels of the frontier molecular orbitals. researchgate.net
The following table presents electrochemical data for a series of 2,8-diaryl-dibenzothiophene derivatives, illustrating how substituents can modulate the HOMO energy levels, which are related to the oxidation potential.
Table 3: Electrochemical Properties of 2,8-Diaryl-dibenzothiophene Derivatives
| Compound | Substituent on Phenyl Ring | Oxidation Potential (V) | Calculated HOMO (eV) |
|---|---|---|---|
| 1 | H | 1.14 | -5.94 |
| 2 | OCH₃ | 0.94 | -5.74 |
| 3 | CN | 1.34 | -6.14 |
| 4 | CF₃ | 1.25 | -6.05 |
Data sourced from a study on dibenzothiophene derivatives and is for illustrative purposes. researchgate.net
Potential Applications of 4 Methyl 2,3 Diphenylbenzo B Thiophene in Advanced Materials and Chemical Technologies
Applications in Organic Electronics and Photonics
The π-conjugated system of substituted benzo[b]thiophenes makes them promising candidates for various organic electronic and photonic devices. Their structural versatility allows for the fine-tuning of electronic and optical properties.
Organic Light-Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs)
The class of benzo[b]thiophene derivatives has been identified as a key constituent for semiconductors in Organic Field-Effect Transistors (OFETs). The performance of OFETs is highly dependent on the molecular packing and crystallinity of the organic semiconductor, which influences charge carrier mobility. Research on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has shown their potential as solution-processable small molecular organic semiconductors. For example, an OFET device using a BTT derivative as the semiconductor layer displayed p-channel behavior with a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶ rsc.org. Another study on diphenyl derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene demonstrated p-channel transistor characteristics with mobilities as high as 3.5 cm² V⁻¹ s⁻¹ and superior thermal stability bohrium.com. The introduction of different end-group moieties and the position of isomers have been shown to significantly affect the electrical performance of benzo[b]thiophene-based OFETs researchgate.net. While there is no specific data on 4-Methyl-2,3-diphenylbenzo[b]thiophene in OFETs, the promising results from its structural analogs highlight the potential of this class of compounds in transistor applications researchgate.netmdpi.comresearchgate.netnih.gov.
Organic Photovoltaics (OPVs)
Thiophene-based π-conjugated systems are of great interest for developing high-performance organic solar cells due to their efficient light-harvesting capabilities and intrinsic charge transport behavior nih.gov. The design of donor-acceptor copolymers is a common strategy in OPV materials. For instance, a copolymer containing benzodithiophene (BDT) and methyl thiophene-3-carboxylate (3MT) units has been synthesized for use in polymer solar cells nih.gov. A bulk heterojunction solar cell fabricated with this copolymer and a fullerene derivative achieved a power conversion efficiency (PCE) of up to 4.52% nih.gov. Fused-thiophene-based small molecules are also being explored for OPVs. A vacuum-deposited donor material based on dithieno[3,2-b:2',3'-d]thiophene (DDT) and pyrene (B120774) in a bulk heterojunction device showed a PCE of 3.60% nih.gov. The well-defined molecular structures of conjugated oligomers, including those based on thiophene (B33073), are advantageous for achieving reproducible device performance nih.gov. The potential of this compound in OPVs would depend on its specific electronic properties, such as its HOMO and LUMO energy levels, and its ability to be incorporated into efficient donor-acceptor systems.
Fluorescent Materials and Aggregation-Induced Emission (AIE) Characteristics
While many thiophene-based materials have traditionally shown lower emission quantum yields, recent research has focused on developing highly fluorescent derivatives nih.govresearchgate.nettandfonline.com. A particularly interesting phenomenon observed in some derivatives is Aggregation-Induced Emission (AIE), where compounds that are weakly emissive in solution become highly luminescent in the aggregated or solid state nih.gov.
A novel AIE platform has been developed based on 2,3-diphenylbenzo[b]thiophene S,S-dioxide, a close derivative of this compound where the sulfur atom is oxidized. These AIE luminogens exhibit high solid-state emission efficiencies nih.gov. The AIE properties are attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence mdpi.com. A series of these S,S-dioxide derivatives with different substituents on the phenyl rings have been synthesized, and their photophysical properties studied researchgate.net. The fluorescence quantum yields of these derivatives in the solid state are notably high, as detailed in the table below.
| Compound | Substituent on Phenyl Ring | Solid-State Fluorescence Quantum Yield (ΦF,solid) | Emission Maximum in Solid State (nm) |
|---|---|---|---|
| DP-BTO | Hydrogen | - | 476 |
| o-DMP-BTO | ortho-Methyl | - | 508 |
| m-DMP-BTO | meta-Methyl | - | 476 |
| p-DMP-BTO | para-Methyl | - | 482 |
| DTBP-BTO | para-tert-Butyl | - | 483 |
| DMOP-BTO | para-Methoxy | - | 532 |
| DFP-BTO | para-Fluoro | - | 468 |
| DBP-BTO | para-Biphenyl | - | 502 |
| DTPA-BTO | para-Diphenylamine | - | 580 |
Data for 2,3-di-arylbenzo[b]thiophene S,S-dioxide derivatives. Adapted from researchgate.net.
The significant AIE characteristics of the 2,3-diphenylbenzo[b]thiophene S,S-dioxide core suggest that this compound could also exhibit interesting solid-state fluorescence properties, making it a candidate for applications in solid-state lighting and displays.
Role in Catalysis and Ligand Design for Organometallic Chemistry
The benzo[b]thiophene scaffold is not only a component of functional materials but also plays a role in synthetic organic chemistry, particularly in catalysis. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and benzo[b]thiophene derivatives have been both synthesized via and used in such reactions acs.org. For instance, a library of methyl sulfone-containing benzo[b]thiophenes was prepared through palladium-catalyzed substitution reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings starting from 3-iodobenzo[b]thiophenes.
Furthermore, the thiophene moiety can act as a ligand in organometallic chemistry. Thiophenes, including benzo[b]thiophenes, can coordinate to transition metals in various modes, leading to a range of chemical transformations. While the sulfur atom in thiophenes is generally a weak coordinator, its presence in more complex ligand architectures can influence the catalytic activity of the metal center. For example, N,S-heterocyclic carbenes, which can be derived from thiazole (B1198619) (a structural relative of thiophene), have been used to create palladium(II) complexes for C-C coupling reactions. The specific compound this compound could potentially be used as a ligand, where the sulfur atom and the extended π-system of the phenyl groups could interact with a metal center, influencing its catalytic properties.
Application in Chemosensors and Molecular Probes (non-biological analytes)
Thiophene derivatives are recognized for their exceptional photophysical properties, which makes them excellent candidates for the development of chemosensors for detecting various analytes. Fluorescent chemosensors based on a thieno[2,3-b]thiophene (B1266192) fluorophore have been designed and synthesized, showing selectivity for specific anions like dichromate. Another study reported a fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine for the sensitive and real-time detection of phosgene (B1210022) gas. The sensing mechanism in many of these systems relies on changes in the intramolecular charge transfer (ICT) characteristics upon binding of the analyte, leading to a detectable colorimetric or fluorometric response.
The design of these chemosensors often involves integrating a recognition site for the analyte with the thiophene-based fluorophore. For this compound, its core structure could serve as the fluorescent signaling unit. Functionalization of the benzo[b]thiophene core or the pendant phenyl groups with appropriate analyte-binding moieties could lead to new chemosensors for the detection of various non-biological analytes such as metal ions or toxic industrial chemicals.
Potential in Agrochemical Research and Development (e.g., herbicide, pesticide scaffolds, excluding biological effects)
The benzothiophene (B83047) core is a recognized "privileged scaffold" in medicinal and agrochemical research, meaning it is a structural framework that can be readily modified to interact with a wide range of biological targets. nih.govrsc.orgnih.gov Various derivatives of benzothiophene have been investigated for their potential use as herbicides, fungicides, and pesticides. google.com A patent for benzothiophene derivatives as herbicides highlights the importance of this class of compounds in agrochemical development. google.com
The specific compound, this compound, possesses several features that could make it a valuable scaffold in the design of new agrochemicals. The core benzothiophene structure provides a rigid and planar framework that is often beneficial for binding to the active sites of enzymes or proteins in target organisms. The presence of multiple substitution sites on this scaffold—the methyl group at the 4-position and the two phenyl groups at the 2- and 3-positions—offers significant opportunities for synthetic modification.
In the context of herbicide and pesticide development, the design of new active ingredients often involves creating a library of compounds based on a central scaffold. The various substituents on the this compound molecule could be systematically altered to explore structure-activity relationships. For instance, the phenyl rings could be functionalized with different electron-donating or electron-withdrawing groups to modulate the electronic properties and steric bulk of the molecule, potentially influencing its interaction with target enzymes. Similarly, the methyl group could be replaced with other alkyl or functional groups to fine-tune the compound's physicochemical properties, such as solubility and stability.
Other Niche Industrial Chemical Applications (e.g., dyes, pigments, functional additives)
Beyond agrochemicals, the structural characteristics of this compound suggest its potential utility in the realm of industrial chemicals, particularly as a precursor for dyes and pigments or as a functional additive.
Dyes and Pigments
The benzothiophene core is a known chromophore and is a key component in the synthesis of certain classes of dyes. Notably, thioindigo, a synthetic vat dye, is derived from benzothiophene. wikipedia.org Azo dyes, which constitute a significant portion of commercially used colorants, are organic compounds characterized by the R−N=N−R′ functional group, where R and R' are typically aryl groups. wikipedia.org Thiophene-based azo dyes are also of considerable interest. sapub.org
The this compound molecule, with its extended aromatic system due to the fused rings and the two phenyl substituents, likely possesses inherent chromophoric properties. The presence of the phenyl groups offers sites for the introduction of auxochromic groups (e.g., -OH, -NH2) or for the creation of azo linkages. By chemically modifying the phenyl rings, it is conceivable to synthesize novel azo dyes derived from this benzothiophene scaffold. nih.gov The color and fastness properties of such dyes would be influenced by the specific functional groups introduced and their positions on the aromatic rings.
Functional Additives
Future Perspectives and Emerging Research Directions for 4 Methyl 2,3 Diphenylbenzo B Thiophene
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of benzo[b]thiophenes has been a subject of intensive research, leading to numerous effective methodologies. semanticscholar.org Future work on 4-Methyl-2,3-diphenylbenzo[b]thiophene will likely focus on adapting and refining these methods to be more sustainable and efficient. Classical approaches often have limitations, such as poor regioselectivity or the use of hazardous reagents. nih.gov Modern strategies that offer improvements in yield, functional group tolerance, and environmental impact are critical for advancing the study of this compound.
Promising synthetic avenues for exploration include:
Palladium-Catalyzed C-H Functionalization: An efficient route to multisubstituted benzo[b]thiophenes has been developed through palladium-catalyzed intramolecular oxidative C-H functionalization. nih.gov This method allows for the creation of complex structures from simpler starting materials in a one-pot, two-step process, which could be adapted for a more streamlined synthesis of the target molecule. nih.gov
Rhodium-Catalyzed Three-Component Coupling: A rhodium-catalyzed reaction combining arylboronic acids, alkynes, and elemental sulfur presents a highly regioselective method for forming the benzo[b]thiophene core. researchgate.net This approach is notable for its sequential alkyne insertion, C-H activation, and sulfur atom transfer, offering a modular and efficient pathway. researchgate.net
Aryne Reactions: The reaction of arynes with alkynyl sulfides has been disclosed as a one-step intermolecular method for producing a wide range of 3-substituted benzo[b]thiophenes from readily available precursors. rsc.org
Photochemical Cyclization: For fused benzothiophene (B83047) systems, iodine-promoted photocyclization of diaryl-substituted thiophenes has proven to be an efficient synthetic method compared to traditional oxidative coupling. thieme-connect.com Leveraging visible light, a limitless and clean energy source, aligns with the goals of green and sustainable chemistry. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantage for Synthesis | Relevant Citations |
| Pd-Catalyzed C-H Functionalization | Intramolecular oxidative arylthiolation; one-pot process. | High efficiency and compatibility with diverse functional groups. | nih.gov |
| Rh-Catalyzed Three-Component Coupling | High regioselectivity via sequential alkyne insertion and C-H activation. | Modular assembly from simple, commercially available components. | researchgate.net |
| Aryne Reaction with Alkynyl Sulfides | One-step intermolecular synthesis from o-silylaryl triflates. | Good functional group tolerance and access to diverse derivatives. | rsc.org |
| Photochemical Cyclization | Utilizes iodine and light to promote cyclization. | Potentially milder conditions and higher efficiency for fused systems. | thieme-connect.com |
Discovery of Unprecedented Reactivity and Transformation Mechanisms
The benzo[b]thiophene scaffold is a versatile building block in organic synthesis. researchgate.net The specific substitution pattern of this compound, with its electron-donating methyl group and π-rich phenyl groups, is expected to confer unique reactivity. Future research will focus on harnessing these electronic features to uncover novel chemical transformations. Investigating its behavior in various reaction types, from enantioselective catalysis to metal-catalyzed cross-coupling, could lead to the synthesis of complex molecules with valuable properties. For instance, the development of a highly enantioselective aza-Friedel–Crafts reaction for other benzothiophene derivatives to create chiral quaternary carbon centers highlights a sophisticated area of potential reactivity. acs.org
Integration into Hybrid Organic-Inorganic Materials
A significant emerging trend is the creation of hybrid organic-inorganic materials that synergistically combine the properties of both components. rsc.org The rigid, aromatic structure of this compound makes it an excellent candidate for the organic component in such hybrids. Future research could explore its integration with inorganic materials like silica, metal-oxo clusters, or cyclotriphosphazenes to develop advanced functional materials. rsc.org Such hybrids could exhibit enhanced thermal stability, high refractive indices, or tailored electronic properties, making them suitable for applications in optics, such as encapsulation resins for LEDs or as antireflective coatings. rsc.org
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, accelerating the discovery of new materials. Future research on this compound will undoubtedly leverage quantum chemical calculations, such as Density Functional Theory (DFT), to design and screen novel derivatives. This approach has been successfully used to predict the nonlinear optical (NLO) properties of other thiophene-based systems. nih.gov By systematically modifying the substituents on the core structure—for example, by adding electron-withdrawing or electron-donating groups to the phenyl rings—researchers can computationally predict key parameters like HOMO-LUMO energy gaps, absorption spectra, and charge transport characteristics. This in-silico screening can efficiently identify promising candidates for specific applications, guiding synthetic efforts toward the most promising targets.
| Hypothetical Derivative of this compound | Proposed Modification | Target Property for Computational Study | Potential Application |
| Derivative A | Addition of nitro groups (-NO₂) to phenyl rings | Enhanced NLO properties (hyperpolarizability) | Optical switching |
| Derivative B | Addition of alkoxy groups (-OR) to phenyl rings | Lowered HOMO-LUMO gap, red-shifted absorption | Organic photovoltaics |
| Derivative C | Replacement of phenyl with other aryl groups (e.g., pyridyl) | Modified charge injection/transport properties | Organic electronics |
| Derivative D | Introduction of bulky alkyl groups | Increased solubility and processability | Solution-processed OFETs |
Development of Next-Generation Non-Biological Functional Materials
The benzo[b]thiophene core is a key component in many organic functional materials, particularly organic semiconductors. semanticscholar.orgconsensus.app Its derivatives have been successfully used in organic field-effect transistors (OFETs) and polymer solar cells. bohrium.comrsc.org The extended π-conjugated system of this compound, provided by the two phenyl substituents, suggests its potential as a high-performance organic semiconductor. Future work will likely involve synthesizing this compound and its polymers to fabricate and test electronic devices. Research into solution-processable derivatives is particularly relevant, as it could lead to low-cost, large-area electronic applications. bohrium.commdpi.com The investigation of its photophysical and electrochemical properties will be crucial in determining its suitability for use in organic light-emitting diodes (OLEDs), OFETs, and photovoltaic cells.
Addressing Scalability and Industrial Relevance of Synthetic Routes
For any promising compound to move from the laboratory to commercial application, its synthesis must be scalable, cost-effective, and safe. A critical future direction for this compound is the development of synthetic routes that are industrially viable. Many advanced synthetic methods rely on expensive catalysts (e.g., palladium, rhodium), stoichiometric and potentially toxic reagents, or require stringent reaction conditions that are difficult to implement on a large scale. nih.govresearchgate.net Future research must therefore focus on optimizing reaction conditions, exploring less expensive catalysts, minimizing waste, and designing processes that can be safely and economically scaled up. Achieving an industrial-scale synthesis of benzo[b]thiophenes is a key goal that will enable their widespread application in materials science and beyond. researchgate.net
Q & A
Q. What are the common synthetic routes for 4-Methyl-2,3-diphenylbenzo[b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to introduce phenyl groups into the benzo[b]thiophene core. For example, bis(tri--butyltin) sulfide and Pd(PPh) in toluene at 130°C have been used for analogous thiophene derivatives, yielding ~90% . Alternative routes include condensation of mercaptoketones (e.g., 3-phenyl-methyl mercaptobutanone-2) under basic conditions . Optimizing stoichiometry, catalyst loading, and solvent polarity is critical for minimizing side reactions (e.g., over-oxidation) and achieving >80% purity .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization combines spectroscopic techniques (NMR, IR, UV-Vis) and chromatographic methods (HPLC, GC-MS). H NMR resolves methyl and phenyl proton environments, while UV-Vis identifies π→π* transitions in the thiophene ring . X-ray crystallography (e.g., as in Acta Crystallographica studies) confirms stereochemistry and packing motifs . Ion-pair reversed-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity (>95%) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent degradation . Spill cleanup requires neutralization with 10% sodium bicarbonate and adsorption via activated carbon. Waste disposal must comply with EPA/DOT guidelines for sulfur-containing organics .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR/IR peaks often arise from rotamers or solvent effects . Use variable-temperature NMR (e.g., 298–373 K) to identify dynamic conformational changes . Compare experimental data with computational models (DFT, Gaussian) for electronic structure validation . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
Q. What strategies optimize the electronic properties of this compound for optoelectronic applications?
- Methodological Answer : Introduce electron-withdrawing/donating substituents (e.g., –NO, –OCH) at the 4-methyl or phenyl positions to modulate HOMO-LUMO gaps . Cyclic voltammetry (CV) in acetonitrile with Ag/AgCl reference electrodes quantifies redox potentials (e.g., E for oxidation ~1.2 V) . Co-crystallization with fullerene derivatives enhances charge transport in organic photovoltaics .
Q. How can researchers assess the biological activity of this compound while addressing thiophene-associated toxicity?
- Methodological Answer : Perform in vitro cytotoxicity assays (MTT, IC) on human cell lines (e.g., HepG2) to screen for acute toxicity . For mechanistic insights, use metabolomic profiling (LC-MS) to detect reactive metabolites (e.g., thiophene-S-oxide) linked to hepatotoxicity . Compare with non-thiophene analogs to isolate toxicity contributions from the benzo[b]thiophene core .
Q. What are the key challenges in scaling up the synthesis of this compound for bulk research use?
- Methodological Answer : Scaling Pd-catalyzed reactions requires minimizing catalyst costs (e.g., switch to Pd/C or ligand-free systems) and optimizing solvent recovery . Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., thiophene ring closure) . Monitor batch-to-batch consistency via inline FTIR and PAT (Process Analytical Technology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
